molecular formula C11H10N2O B6268628 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one CAS No. 198141-12-7

5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one

Cat. No.: B6268628
CAS No.: 198141-12-7
M. Wt: 186.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one: is an organic compound known for its polycyclic aromatic structure, which includes a heterocyclic ring composed of nitrogen and carbon atoms. This compound is also referred to as norharmanone. It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .

Scientific Research Applications

Chemistry: 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Future Directions

The future directions of research involving 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one are not specified in the search results. Given its complex structure, it may have potential applications in various fields of organic chemistry and could be a subject of future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes . For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

    Harman: Another indole derivative with a similar structure but different functional groups.

    Norharman: A closely related compound with slight structural variations.

Uniqueness: 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the heterocyclic system. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one involves the condensation of an indole derivative with a pyridine derivative, followed by oxidation to form the final product.", "Starting Materials": [ "2-methylindole", "2-bromopyridine", "potassium carbonate", "copper(I) iodide", "copper(II) sulfate", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-methylindole is reacted with 2-bromopyridine in the presence of potassium carbonate and copper(I) iodide to form 5-bromo-2-methyl-7H-pyrido[3,2-b]indole.", "Step 2: The bromine atom in 5-bromo-2-methyl-7H-pyrido[3,2-b]indole is replaced with a hydroxyl group by treatment with sodium hydroxide to form 5-hydroxy-2-methyl-7H-pyrido[3,2-b]indole.", "Step 3: 5-hydroxy-2-methyl-7H-pyrido[3,2-b]indole is oxidized with hydrogen peroxide in the presence of copper(II) sulfate to form 5H,6H,7H,8H,9H-pyrido[3,2-b]indol-9-one." ] }

CAS No.

198141-12-7

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.